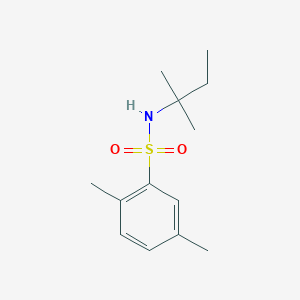
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide, also known as DBDS, is a sulfonamide compound that has been widely used in scientific research. DBDS is a potent inhibitor of carbonic anhydrase enzymes, which play important roles in physiological processes such as acid-base balance, ion transport, and fluid secretion.
科学的研究の応用
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has been widely used as a tool compound in scientific research to study the role of carbonic anhydrase enzymes in various physiological processes. For example, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has been used to investigate the role of carbonic anhydrases in acid-base balance in the kidney, ion transport in the salivary gland, and fluid secretion in the eye.
作用機序
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion at the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, which is a crucial step in many physiological processes.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in various tissues and organs. For example, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrases in the kidney, leading to a decrease in bicarbonate reabsorption and an increase in urinary acidification. In the salivary gland, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrases, leading to a decrease in bicarbonate secretion and an increase in chloride secretion. In the eye, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrases, leading to a decrease in aqueous humor production and intraocular pressure.
実験室実験の利点と制限
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of carbonic anhydrase enzymes, which allows for the specific investigation of the role of these enzymes in various physiological processes. However, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide also has some limitations. It is a relatively large and hydrophobic molecule, which may limit its ability to penetrate cell membranes and access intracellular carbonic anhydrase enzymes. In addition, N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide may have off-target effects on other enzymes or ion channels, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide and carbonic anhydrase enzymes. One direction is to investigate the role of carbonic anhydrases in cancer, as these enzymes have been implicated in tumor growth and metastasis. Another direction is to develop more potent and selective inhibitors of carbonic anhydrases, which could have therapeutic potential in diseases such as glaucoma, epilepsy, and osteoporosis. Finally, the development of imaging agents that selectively target carbonic anhydrase enzymes could provide a non-invasive method for diagnosing and monitoring various diseases.
合成法
N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide can be synthesized by reacting 2,5-dimethylbenzenesulfonyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The reaction yields N-(1,1-dimethylpropyl)-2,5-dimethylbenzenesulfonamide as a white solid with a melting point of 107-109°C.
特性
IUPAC Name |
2,5-dimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-6-13(4,5)14-17(15,16)12-9-10(2)7-8-11(12)3/h7-9,14H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBUDJAITXCBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-methylbutan-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681080.png)
![4-methyl-2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5681086.png)
![(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5681097.png)

![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)



![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)

